molecular formula C7H4N2O2S B1583935 7-Nitrobenzo[d]thiazole CAS No. 2942-05-4

7-Nitrobenzo[d]thiazole

Cat. No.: B1583935
CAS No.: 2942-05-4
M. Wt: 180.19 g/mol
InChI Key: HOXHADJRCXTPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Heterocyclic Chemistry and Benzothiazole (B30560) Scaffold Importance in Medicinal Research

Heterocyclic compounds are fundamental to the development of new drugs, with a significant number of pharmaceuticals containing these ring systems. jchemrev.comresearchgate.net The benzothiazole scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.govtandfonline.comresearchgate.net This structural motif is present in numerous compounds that have been investigated for the treatment of various diseases, highlighting its importance in drug discovery. tandfonline.comhep.com.cn The planarity of the benzothiazole ring system, arising from the conjugation of π-electrons across the fused rings, contributes to its ability to interact with biological targets. jchemrev.comresearchgate.net

The versatility of the benzothiazole core allows for chemical modifications at various positions, enabling the synthesis of a diverse library of derivatives with distinct pharmacological profiles. researchgate.net Researchers have successfully developed benzothiazole-based compounds with antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties. researchgate.netnih.govtandfonline.com

Historical Context of Benzothiazole Derivatives in Pharmacological Development

The exploration of benzothiazole derivatives in pharmacology began to gain momentum in the mid-20th century. Initial studies in the 1950s focused on 2-aminobenzothiazoles for their potential as muscle relaxants. jyoungpharm.org Over the decades, the therapeutic potential of benzothiazoles has expanded significantly. wjahr.com Several benzothiazole-containing drugs have been developed and approved for clinical use, including Riluzole for amyotrophic lateral sclerosis and Pramipexole for Parkinson's disease. crimsonpublishers.com The continuous interest in this scaffold is driven by the consistent discovery of new biological activities associated with its derivatives. jchemrev.comtandfonline.com

Definition and Structural Features of 7-Nitrobenzo[d]thiazole within Benzothiazole Framework

This compound is a derivative of benzothiazole characterized by the presence of a nitro group (-NO₂) at the 7th position of the benzothiazole ring system. Its molecular formula is C₇H₄N₂O₂S. chemscene.com The key structural features include the fused benzene and thiazole rings, with the electron-withdrawing nitro group significantly influencing the electronic properties of the molecule. This substitution pattern can affect the compound's reactivity and its interactions with biological molecules.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 2942-05-4 chemscene.com
Molecular Formula C₇H₄N₂O₂S chemscene.com
Molecular Weight 180.18 g/mol chemscene.com
SMILES C1=CC2=C(C(=C1)N+[O-])SC=N2 chemscene.com
Purity ≥97% chemscene.com
Physical Form Solid sigmaaldrich.com

Contemporary Research Landscape and Emerging Applications of Nitrobenzothiazoles

The contemporary research landscape for nitrobenzothiazoles, including this compound, is vibrant and expanding. The nitro group is known to be a versatile functional group in medicinal chemistry. ontosight.ai For instance, the reduction of the nitro group to an amino group provides a synthetic handle for further derivatization.

Derivatives of nitrobenzothiazoles are being investigated for a range of therapeutic applications. Research has shown that certain nitrobenzothiazole derivatives exhibit significant antimicrobial and anticancer activities. For example, some derivatives have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. In oncology, specific derivatives have demonstrated cytotoxic effects against cancer cell lines.

Furthermore, the unique electronic properties imparted by the nitro group make these compounds valuable in materials science, such as in the development of organic semiconductors. The field continues to evolve, with ongoing efforts to synthesize novel nitrobenzothiazole derivatives and explore their full therapeutic and technological potential. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-7(6)12-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXHADJRCXTPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305398
Record name 7-nitrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-05-4
Record name 2942-05-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-nitrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 7 Nitrobenzo D Thiazole

Direct Nitration of Benzothiazole (B30560)

The most common approach to introducing a nitro group onto the benzothiazole scaffold is through direct nitration using a mixture of nitric and sulfuric acids. This electrophilic substitution reaction, however, typically results in a mixture of all four possible mononitro isomers: 4-, 5-, 6-, and 7-nitrobenzo[d]thiazole. rsc.orglookchem.com

Optimized Conditions for Regioselective 7-Nitration

Achieving high regioselectivity for the 7-position in the direct nitration of benzothiazole is a significant challenge. Research has shown that the 6-nitro isomer is consistently the major product of this reaction. rsc.orglookchem.com A quantitative study by Ward and Poesche in 1961 systematically investigated the isomer distribution under different temperature conditions. Their findings indicate that while the proportion of the 7-nitro isomer can be influenced by reaction temperature, it remains a minor component of the product mixture.

The study revealed that at 10°C, the nitration of benzothiazole in a nitric-sulfuric acid mixture yields approximately 12% of the 7-nitro isomer. As the temperature is increased to 35°C, the proportion of the 7-nitro isomer sees a slight increase to 15%. lookchem.com This suggests that while temperature modulation can afford a marginal improvement in the yield of the desired isomer, it does not provide a truly regioselective synthesis.

Reaction Temperature (°C)4-Nitro (%)5-Nitro (%)6-Nitro (%)7-Nitro (%)
1010136512
358116615

Data sourced from a quantitative study on the mononitration of benzothiazole in a nitric-sulfuric acid mixture. lookchem.com

Control of Reaction Parameters for Mononitration

To favor the formation of mononitrated products and minimize the occurrence of dinitration, careful control of reaction parameters is essential. Key variables include the reaction temperature, the concentration of the nitrating agent, and the reaction time. frontiersin.orglibretexts.org

Generally, lower temperatures are employed to reduce the rate of reaction and decrease the likelihood of multiple nitration events. libretexts.org The nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, provides the electrophilic nitronium ion (NO₂⁺). The ratio and concentration of these acids are critical; an excess of the nitrating agent can lead to the formation of dinitro and polynitro derivatives. Therefore, stoichiometric control of nitric acid is a crucial factor in achieving selective mononitration. frontiersin.org Reaction time also plays a role; prolonged reaction times can increase the yield of undesired polynitrated byproducts.

Scale-Up Considerations in Preparative Synthesis

The industrial-scale synthesis of nitrated aromatic compounds requires careful consideration of process safety, particularly due to the highly exothermic nature of the nitration reaction. mdpi.com Effective heat management is paramount to prevent thermal runaway, which can lead to uncontrolled reactions and potential explosions. This involves the use of appropriate reactor cooling systems and controlled addition of reagents.

Alternative Synthetic Routes to this compound Scaffold

Given the limitations in regioselectivity of the direct nitration of benzothiazole, the exploration of alternative synthetic pathways is of interest. These routes often involve the synthesis of a substituted benzothiazole precursor that can be subsequently converted to the 7-nitro derivative.

Diazotization and Azide-Mediated Approaches

One potential alternative approach involves the diazotization of 7-aminobenzothiazole. Diazonium salts are versatile intermediates in organic synthesis and can be converted to a variety of functional groups. organic-chemistry.org Theoretically, the diazotization of 7-aminobenzothiazole to form a diazonium salt, followed by a reaction that introduces a nitro group, could provide a regioselective route to this compound. However, studies have shown that the diazotization of 7-aminobenzothiazole can lead to rearrangement reactions, forming derivatives of 7-amino-1,2,3-benzothiadiazole, rather than the expected substitution product. rsc.org This indicates that the direct conversion of the 7-amino group to a 7-nitro group via a diazonium intermediate may not be a straightforward process.

Azide-mediated approaches could also be considered. This would likely involve the conversion of a suitable precursor, such as a 7-halobenzothiazole or the aforementioned 7-diazonium salt, to a 7-azidobenzothiazole. The subsequent conversion of the azide (B81097) to a nitro group would then be required. While methods for the synthesis of aryl azides from diazonium salts are known, the specific application of these methods to the benzothiazole system and the subsequent conversion to the nitro compound are not well-documented in the scientific literature for the 7-position.

Nitration of Aminothiazole Precursors via Rearrangement

Another theoretical strategy could involve the nitration of an aminothiazole precursor followed by a rearrangement to form the this compound. Such a process would depend on the specific substitution pattern of the aminothiazole and the conditions of the nitration and subsequent rearrangement. However, there is currently a lack of specific research in the scientific literature detailing a successful synthesis of this compound through this particular synthetic route. The complexities of controlling both the initial nitration site on the aminothiazole and the subsequent rearrangement to the desired benzothiazole isomer present significant synthetic challenges.

Synthesis of Novel this compound Derivatives

The this compound scaffold is a key building block for the development of novel compounds with diverse applications. Strategic modifications to this core structure, particularly at the thiazole (B1198619) ring and through the formation of larger molecular architectures, have been explored to modulate its chemical properties. This section details the synthetic methodologies for introducing new functionalities and constructing more complex derivatives based on this compound.

Functionalization at the Thiazole Ring

The thiazole ring of this compound is a primary site for chemical modification, allowing for the introduction of various functional groups that can significantly alter the molecule's characteristics. Key strategies include the preparation of carbonitrile derivatives and halogenation at the 2-position.

The introduction of a nitrile group at the C-2 position of the benzothiazole ring is a valuable transformation, as the cyano group can serve as a precursor for other functionalities such as carboxylic acids, amides, or amines. A general and effective method for the synthesis of 2-cyanobenzothiazoles involves a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation starting from N-arylcyanothioformamides.

This synthetic approach commences with the reaction of a substituted aniline (B41778) with Appel's salt in the presence of pyridine (B92270) to yield an imino-1,2,3-dithiazole. Subsequent treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) affords the corresponding N-arylcyanothioformamide. The crucial cyclization step to form the 2-cyanobenzothiazole is then achieved by heating the N-arylcyanothioformamide in a solvent mixture such as DMSO/DMF with a palladium catalyst (e.g., PdCl₂) and a copper co-catalyst (e.g., CuI), along with an additive like tetrabutylammonium (B224687) bromide (TBAB). While this method has been successfully applied to synthesize 5-nitrobenzo[d]thiazole-2-carbonitrile, the principles are directly applicable to the synthesis of the 7-nitro isomer, starting from the appropriately substituted aniline.

A representative reaction scheme is shown below:

Table 1: Illustrative Reaction Conditions for the Synthesis of a Nitrobenzo[d]thiazole-2-carbonitrile Derivative

StepReagents and ConditionsProduct
1Substituted aniline, Appel's salt, pyridine, DCM, room temperatureImino-1,2,3-dithiazole
2Imino-1,2,3-dithiazole, DBU, DCM, room temperatureN-arylcyanothioformamide
3N-arylcyanothioformamide, PdCl₂, CuI, TBAB, DMSO/DMF, 120 °CNitrobenzo[d]thiazole-2-carbonitrile

Halogenated benzothiazoles, particularly 2-bromo derivatives, are versatile intermediates for further synthetic transformations, such as cross-coupling reactions. The synthesis of 2-bromo-7-nitrobenzo[d]thiazole (B1510318) provides a key building block for introducing a wide range of substituents at the 2-position.

Direct bromination of a this compound precursor can be challenging due to the deactivating nature of the nitro group. A common strategy involves the Sandmeyer reaction, starting from 2-amino-7-nitrobenzo[d]thiazole. This process typically involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid (e.g., hydrobromic acid), followed by the introduction of the bromine atom using a copper(I) bromide catalyst.

Alternative approaches to halogenation on the benzothiazole core have been explored for related structures. For instance, the synthesis of 4-bromo-7-nitrobenzo[c] mdpi.comorganic-chemistry.orgresearchgate.netthiadiazole was achieved by refluxing 4,7-dibromobenzo[c] mdpi.comorganic-chemistry.orgresearchgate.netthiadiazole in 69% nitric acid, resulting in the substitution of one bromine atom with a nitro group researchgate.net. While the core heterocycle is different, this demonstrates a potential route for the introduction of a nitro group onto a pre-halogenated benzothiazole.

Condensation Reactions for Schiff Base Derivatives

The formation of Schiff bases (imines) is a straightforward and widely used method for derivatizing benzothiazoles bearing a primary amino group. These reactions involve the condensation of an amine with an aldehyde or a ketone, typically under acidic or basic catalysis, to form a C=N double bond. For this compound derivatives, this is most commonly achieved by first introducing an amino group, typically at the 2-position, to give 2-amino-7-nitrobenzo[d]thiazole. This intermediate can then be reacted with a variety of substituted aldehydes to yield a library of Schiff base derivatives.

The general synthesis involves refluxing equimolar amounts of the 2-aminobenzothiazole (B30445) derivative and the desired aldehyde in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of a weak acid like acetic acid. The resulting Schiff bases are often crystalline solids that can be readily purified by recrystallization. This methodology has been successfully employed to prepare Schiff bases from the regioisomeric 2-amino-6-nitrobenzothiazole, and the same principles apply to the 7-nitro isomer.

Table 2: Examples of Schiff Base Synthesis from Nitro-Substituted 2-Aminobenzothiazoles

2-Aminobenzothiazole DerivativeAldehydeProduct Schiff Base
2-Amino-6-nitrobenzothiazole4-Chlorobenzaldehyde(E)-1-(4-chlorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)methanimine researchgate.net
2-Amino-4-chloro-6-nitrobenzothiazole4-Hydroxy-3-methoxybenzaldehyde4-((4-chloro-6-nitrobenzothiazol-2-ylimino)methyl)-2-methoxyphenol uobaghdad.edu.iq

Incorporation into Polycyclic and Fused Heterocyclic Systems

The this compound core can be incorporated into larger polycyclic and fused heterocyclic systems to create complex molecular architectures. These strategies often involve the use of bifunctional reagents or intramolecular cyclization reactions.

One approach involves the reaction of a functionalized benzothiazole with a suitable partner to build an additional ring. For example, 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile has been used as a building block to construct various fused systems, including pyrano, pyridino, and pyrazolo derivatives mdpi.com. While this example does not start with a 7-nitro derivative, the synthetic principles of using a reactive nitrile-containing benzothiazole to build fused rings are applicable.

Another strategy is the construction of fused systems through intramolecular cyclization. This can be achieved by designing a benzothiazole derivative with a reactive side chain that can undergo a ring-closing reaction. For instance, the synthesis of imidazo[2,1-b]benzothiazoles can be accomplished through the reaction of 2-aminobenzothiazoles with α-haloketones. Although specific examples starting from this compound are not abundant in the literature, this established methodology for related benzothiazoles provides a clear pathway for the synthesis of such fused systems.

Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to construct complex polycyclic systems. For example, a halogenated this compound could be coupled with a variety of partners using reactions like Suzuki or Heck couplings to build larger, conjugated systems.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound derivatives are critical steps to ensure the characterization of the target compounds and their suitability for further use. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, polarity) and the nature of the impurities.

Recrystallization is a widely used technique for the purification of solid benzothiazole derivatives. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. Common solvents used for the recrystallization of nitro-substituted benzothiazoles and related aromatic compounds include:

Ethanol: Frequently used due to its good balance of polarity and its ability to dissolve a wide range of organic compounds at its boiling point, with decreased solubility upon cooling.

Acetone: A more polar solvent that can be effective for compounds that are less soluble in alcohols.

Toluene: A non-polar solvent that is useful for recrystallizing less polar compounds.

Solvent Mixtures: When a single solvent is not ideal, a solvent pair can be employed. Common mixtures include ethanol-water, where the compound is dissolved in the better solvent (ethanol) and the poorer solvent (water) is added to induce crystallization. Other pairs like hexane (B92381)/ethyl acetate (B1210297) and DCM/ethyl acetate are also utilized reddit.com.

Column Chromatography is a versatile purification technique used for both solid and liquid samples. It separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or solvent mixture). For nitro-substituted benzothiazoles, which are often moderately polar, common eluents include mixtures of hexane and ethyl acetate, with the polarity of the mixture adjusted to achieve optimal separation.

Filtration and Washing are fundamental steps in the isolation of solid products. After a reaction or recrystallization, the solid product is collected by vacuum filtration. The solid is then washed with a suitable solvent in which the desired product is insoluble but the impurities are soluble. This helps to remove any residual reagents or by-products. For instance, after precipitation, products are often washed with cold ethanol or ether to remove soluble impurities.

Table 3: Common Purification Techniques and Solvents

Purification TechniqueCommon Solvents/Stationary PhaseApplicability
RecrystallizationEthanol, Acetone, Toluene, Ethanol/Water, Hexane/Ethyl AcetateCrystalline solid products
Column ChromatographySilica gel with Hexane/Ethyl Acetate gradientsSolid and liquid products, separation of complex mixtures
Filtration and WashingEthanol, Diethyl Ether, WaterIsolation of precipitated solid products

Reactivity Profiles and Mechanistic Investigations of 7 Nitrobenzo D Thiazole

Reactions of the Nitro Group

The nitro group is a primary site of chemical and biological reactivity in 7-nitrobenzo[d]thiazole, predominantly through reduction processes that lead to the formation of various intermediates and final products with significantly altered chemical properties.

Bioreduction Pathways and Formation of Reactive Intermediates

The bioreduction of nitroaromatic compounds like this compound is a critical metabolic pathway mediated by a variety of flavoenzymes, such as nitroreductases. scholaris.ca This process can occur through two main pathways, single-electron or two-electron reduction, which dictate the types of intermediates formed and their subsequent biological effects.

Single-Electron Reduction: Type II nitroreductases, which are often oxygen-sensitive, catalyze the transfer of a single electron to the nitro group, forming a nitro anion radical (ArNO₂⁻). In aerobic conditions, this radical can transfer the electron to molecular oxygen, generating a superoxide (B77818) anion (O₂⁻) and regenerating the parent nitroaromatic compound. This futile cycling can lead to significant oxidative stress within cells. researchgate.net

Two-Electron Reduction: Type I nitroreductases, which are typically oxygen-insensitive, mediate a two-electron reduction of the nitro group to generate a nitroso intermediate (Ar-N=O). This is a key step, as the nitroso derivative is rapidly reduced further in a second two-electron step to a hydroxylamine (B1172632) derivative (Ar-NHOH). researchgate.netresearchgate.net The hydroxylamine is a pivotal and often highly reactive intermediate. It can be further reduced to the corresponding stable amine (Ar-NH₂) or, in some cases, can be metabolized through phase II conjugation or rearrange to form a highly reactive nitrenium ion, which is known to be a potent DNA alkylator. researchgate.net

The sequence of reduction from the nitro group to the amine involves a total transfer of six electrons and proceeds through these highly reactive intermediates.

**Table 1: Intermediates in the Bioreduction of a Nitroaromatic Group (ArNO₂) **

Intermediate SpeciesChemical FormulaOxidation State of NitrogenKey Characteristics
Nitro Anion RadicalArNO₂⁻+2Formed by single-electron reduction; reacts with O₂.
Nitroso DerivativeAr-N=O+1Formed by two-electron reduction.
HydroxylamineAr-NHOH-1Formed by four-electron reduction; a key reactive intermediate.
AmineAr-NH₂-3Final, stable product of six-electron reduction.

Reduction to Amino Derivatives

The chemical reduction of the nitro group in nitrobenzothiazoles to form the corresponding amino derivatives is a fundamental transformation in synthetic chemistry, providing access to key building blocks for pharmaceuticals and other materials. researchgate.netacs.org A widely used and effective method for this conversion is catalytic hydrogenation or, more commonly in a laboratory setting, the use of metals in acidic media.

A classic and robust method involves the use of iron powder in the presence of a strong acid, such as hydrochloric acid (HCl), typically in an ethanol (B145695) solvent. rsc.org The reaction proceeds by the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source. This method is valued for its efficiency, high yield, and the relative ease of the procedure. rsc.org

This transformation converts this compound into 7-aminobenzo[d]thiazole, a compound with a nucleophilic amino group that dramatically alters the molecule's reactivity profile.

Reactions Involving the Thiazole (B1198619) Moiety

The thiazole portion of this compound, while aromatic, is susceptible to specific types of reactions, particularly nucleophilic attack and oxidation, influenced by the electronic state of the bicyclic system.

Nucleophilic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group on the benzene (B151609) ring significantly activates the entire benzothiazole (B30560) system toward nucleophilic attack. While classical Nucleophilic Aromatic Substitution (SNAr) typically involves displacement of a leaving group on the benzene ring, the thiazole moiety can also be the site of nucleophilic addition. rsc.orgrsc.org

Studies on the closely related 6-nitrobenzothiazole (B29876) have shown that strong nucleophiles, such as the methoxide (B1231860) ion (CH₃O⁻), can attack the C2 position of the thiazole ring. This attack disrupts the aromaticity and leads to the formation of a Meisenheimer-like adduct. Subsequently, this intermediate can undergo a ring-opening reaction, cleaving the C-S bond of the thiazole ring to form a 2-methoxymethyleneamino-5-nitrobenzenethiolate anion. researchgate.netmdpi.com This demonstrates that the thiazole ring itself is a viable target for nucleophiles, particularly when the system is electronically activated.

Oxidation Reactions of the Thiazole Ring

The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment of benzothiazole derivatives with oxidizing agents can lead to different products depending on the reagent and reaction conditions. One significant reaction is oxidative ring-opening.

For instance, the reaction of benzothiazole derivatives, including 6-nitrobenzothiazole, with magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent leads to the oxidative opening of the thiazole ring. scholaris.canih.gov The proposed mechanism involves initial interaction at the thiazole nitrogen, followed by nucleophilic attack, ring cleavage to form a thiol intermediate, and subsequent oxidation of the sulfur. The final product is an acylamidobenzene sulfonate ester. scholaris.ca This reaction provides a clear example of the thiazole ring's reactivity towards oxidation, even in the presence of a deactivating nitro group on the fused benzene ring.

Another potential oxidation pathway is the formation of a benzothiazole N-oxide, where the nitrogen atom of the thiazole ring is oxidized. This has been achieved for other benzothiazole derivatives using reagents like hydrogen peroxide mixed with maleic anhydride.

Electronic Effects on Reactivity

The reactivity of this compound is a direct consequence of the electronic properties of its constituent parts. The nitro group at the C7 position exerts a powerful electron-withdrawing effect through both resonance and inductive effects (-R, -I).

This has several key consequences for the molecule's reactivity:

Benzene Ring Deactivation: The benzene portion of the molecule is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). The high degree of electron deficiency makes it resistant to attack by electrophiles.

Activation towards Nucleophilic Attack: Conversely, the electron deficiency created by the nitro group makes the bicyclic ring system susceptible to nucleophilic attack. As discussed, this effect facilitates nucleophilic addition to the thiazole ring (Section 3.2.1) and would also activate any suitable leaving groups on the benzene ring towards SNAr reactions.

Acidity of Protons: The electron-withdrawing nature of the nitro group increases the acidity of the protons on the aromatic ring, particularly those ortho and para to it, making them more susceptible to deprotonation by strong bases.

Table 2: Summary of Electronic Effects on Reactivity

Reaction TypeSite of ReactionEffect of 7-Nitro GroupResulting Reactivity
Electrophilic SubstitutionBenzene RingStrong DeactivationHighly Disfavored
Nucleophilic SubstitutionBenzothiazole Ring SystemStrong ActivationFavored at electron-deficient sites (e.g., C2)
ReductionNitro GroupN/A (Substrate)Readily reduced chemically and biologically
OxidationThiazole SulfurModerate InfluenceSusceptible to oxidative ring-opening

Influence of 7-Nitro Group on Aromaticity and Electrophilicity

The 7-nitro group, due to its strong electron-withdrawing nature, significantly modulates the electronic properties of the benzothiazole ring system. This influence stems from both inductive and resonance effects, which pull electron density from the fused aromatic rings. This withdrawal of electron density has two major consequences: a reduction in aromaticity and a substantial increase in electrophilicity.

Computational studies on related substituted benzothiazoles and other nitroaromatic compounds confirm that electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.netmdpi.com A lower LUMO energy indicates that the molecule is a better electron acceptor, thereby increasing its global electrophilicity index (ω). researchgate.net This heightened electrophilicity renders the this compound ring system susceptible to attack by nucleophiles, a reactivity pathway that is generally unfavorable for the unsubstituted benzothiazole. mdpi.comnih.gov

The reaction with a nucleophile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This process involves the initial attack on an electron-deficient carbon atom of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The formation of this complex is the rate-determining step and is associated with a temporary loss of aromaticity in the benzene ring portion of the molecule as the attacked carbon atom rehybridizes from sp2 to sp3. nih.gov The subsequent expulsion of a leaving group restores the aromatic system. The ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate via resonance is a key factor in activating the ring toward this type of reaction.

While specific computational data for this compound is not extensively documented in comparative literature, the fundamental principles of physical organic chemistry provide a clear framework for understanding these effects.

Table 1: Theoretical Impact of 7-Nitro Group on Electronic Properties

Property Influence of 7-Nitro Group Rationale
Aromaticity Decrease (upon nucleophilic attack) Formation of a non-aromatic Meisenheimer intermediate.
Electrophilicity Significant Increase Electron-withdrawing nature lowers LUMO energy.
Reactivity Activated towards Nucleophilic Attack Stabilization of the negatively charged reaction intermediate.

Comparative Reactivity with Positional Isomers

The reactivity of nitrobenzothiazole isomers in nucleophilic aromatic substitution reactions is critically dependent on the position of the nitro group relative to the site of nucleophilic attack. For a nitro group to effectively activate the ring, it must be positioned ortho or para to the reaction center. This alignment allows the nitro group to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance. When the nitro group is in a meta position relative to the site of attack, this resonance stabilization is not possible, and its activating effect is significantly diminished, relying only on a weaker inductive effect.

In the benzothiazole system, nucleophilic attack can occur on the benzene ring. The reactivity of the different positional isomers (4-, 5-, 6-, and this compound) would therefore depend on which carbon atom is targeted and how effectively the nitro group at each position can stabilize the resulting intermediate. For instance, for an attack at C-4, a nitro group at C-5 (ortho) or C-7 (para) would provide stabilization.

Table 2: General Principles of Isomer Reactivity in SNAr Reactions

Isomer Position (Example) Nitro Group Position Relative to Attack Site Expected Activation Level Stabilization Mechanism
Isomer A Ortho or Para High Resonance + Inductive
Isomer B Meta Low Inductive Only

Intermolecular Interactions and Adduct Formation

The electron-deficient nature of the this compound ring system, combined with the presence of heteroatoms (N, S) and the polar nitro group, facilitates a range of intermolecular interactions that can influence its crystal packing and interactions with other molecules.

Analysis of the crystal structure of a closely related derivative, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, reveals the presence of short intermolecular contacts. These include O···H contacts and a notable short O···N contact (2.87 Å) between the nitro group oxygen of one molecule and the isothiazole (B42339) nitrogen of an adjacent molecule. nih.gov Such interactions, alongside potential π-π stacking of the aromatic rings, are crucial in dictating the solid-state architecture of these molecules. nih.govmdpi.com

The high electrophilicity of rings activated by a 7-nitro group also makes them prime candidates for the formation of stable covalent adducts with strong nucleophiles. A prominent example is the reaction with the biological thiol, glutathione (B108866) (GSH). Studies on the structurally analogous compound 7-nitro-2,1,3-benzoxadiazole have shown that it readily reacts with GSH. nih.gov The reaction proceeds via nucleophilic attack from the thiolate of GSH onto an electron-deficient carbon of the aromatic ring, forming a stable σ-complex, also known as a glutathione adduct. nih.gov This type of reaction is highly plausible for this compound, suggesting it can form stable adducts with biologically relevant nucleophiles.

Structure Activity Relationship Sar Studies of 7 Nitrobenzo D Thiazole Derivatives

Impact of Nitro Group Position on Biological Activity

The placement of the nitro (NO₂) group on the benzothiazole (B30560) scaffold is a critical determinant of biological activity. While derivatives with the nitro group at various positions have been synthesized, quantitative structure-activity relationship (QSAR) studies focusing on antimalarial activity have highlighted the particular significance of the C7 position. doaj.orgresearchgate.netui.ac.id

The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the entire heterocyclic system. nih.gov In a QSAR model developed for a series of nitrobenzothiazole derivatives, the atomic charge at the C7 position (qC7) was found to be a key descriptor. The model's equation revealed a large negative coefficient associated with this parameter (–754.213), indicating that a less negative (or more positive) charge on the C7 atom is strongly correlated with a decrease in antimalarial activity (higher IC50). doaj.orgresearchgate.netui.ac.id This suggests that the specific electronic environment created by the nitro group at the C7 position is crucial for the molecule's interaction with its biological target. While direct comparative studies of all positional isomers are limited, this quantitative evidence underscores that the 7-nitro substitution provides a distinct electronic profile that is integral to its pharmacological action.

Role of Substituents on the Thiazole (B1198619) Ring in Modulating Activity

Modifications to the thiazole portion of the 7-nitrobenzo[d]thiazole molecule offer another avenue for modulating biological activity. The thiazole ring presents several positions for substitution, with the C2 position being a frequent point of chemical modification. researchgate.net

Correlation of Electronic Properties with Biological Efficacy

The biological efficacy of this compound derivatives is intricately linked to their electronic properties. A comprehensive QSAR model for antimalarial activity against Plasmodium falciparum has quantified these relationships, demonstrating that multiple electronic descriptors are predictive of the compound's potency. doaj.orgresearchgate.netui.ac.id

The model is expressed by the following equation: Log IC50 = 41.483 + 54.812 (qC2) – 50.058 (qS3) + 416.766 (qC4) + 440.734 (qC5) – 754.213 (qC7) – 73.721 (qC8) + 246.715 (qC9) + 0.551 (μ) – 13.269 (E HOMO) – 3.404 (E LUMO) + 0.042 (α) + 0.107 (Log P) doaj.orgresearchgate.netui.ac.id

Several electronic parameters are key:

Atomic Net Charges (q): The charges on specific atoms of the benzothiazole ring system are highly influential. As noted, a more positive charge at C2 enhances activity, while a more positive charge at C7 is detrimental. The model also indicates that charges at the sulfur atom (S3) and various carbon atoms on the benzene (B151609) ring (C4, C5, C8, C9) significantly impact the biological response. doaj.orgresearchgate.netui.ac.id

HOMO and LUMO Energies (E HOMO, E LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The large negative coefficients for both E HOMO (–13.269) and E LUMO (–3.404) indicate that lower energies for these frontier orbitals are associated with higher potency. This suggests that molecules that are better electron acceptors may exhibit enhanced biological activity. doaj.orgresearchgate.netui.ac.id

Polarizability (α): This descriptor reflects the ease with which the electron cloud of the molecule can be distorted. The small positive coefficient (+0.042) suggests that increased polarizability has a minor positive effect on activity. doaj.orgresearchgate.netui.ac.id

Electronic DescriptorCoefficient in QSAR ModelImpact on Biological Activity (IC50)
Atomic Charge at C2 (qC2)+54.812Higher positive charge improves activity (lowers IC50)
Atomic Charge at C7 (qC7)–754.213Higher positive charge reduces activity (increases IC50)
Dipole Moment (μ)+0.551Slightly higher dipole moment is favorable
HOMO Energy (E HOMO)–13.269Lower HOMO energy improves activity
LUMO Energy (E LUMO)–3.404Lower LUMO energy improves activity
Polarizability (α)+0.042Slightly higher polarizability is favorable

Hydrophobic and Steric Contributions to Pharmacological Response

Beyond electronic factors, the pharmacological response of this compound derivatives is also governed by hydrophobic and steric properties, which influence processes such as membrane permeability, solubility, and receptor binding.

Hydrophobic Contributions: Hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (Log P), is a critical factor. The QSAR model for antimalarial nitrobenzothiazoles includes Log P as a descriptor with a positive coefficient (+0.107). doaj.orgresearchgate.netui.ac.id This indicates a direct correlation between increased hydrophobicity and enhanced biological activity. Molecules that are more lipophilic are generally better able to cross cell membranes to reach their intracellular targets. This finding suggests that modifying derivatives to increase their nonpolar character, within certain limits, could be a viable strategy for improving potency.

Steric Contributions: Steric factors, which relate to the size and shape of the molecule and its substituents, also play a significant role. While the specific QSAR model does not explicitly define a steric parameter, its importance can be inferred from other studies on related compounds. For example, in a study of 2-amino-5-nitrothiazole (B118965) analogues, the introduction of a 4-chloro substituent was found to cause a steric clash with the adjacent 5-nitro group. nih.gov This interaction forces the nitro group slightly out-of-plane with the thiazole ring, which can disrupt resonance and lead to a reduction in biological activity. nih.gov This highlights how the bulk and positioning of substituents can impose conformational restrictions that negatively impact the molecule's ability to adopt the optimal orientation for interacting with its biological target.

Computational Approaches in SAR Analysis and Predictive Modeling

Computational chemistry has become an indispensable tool for elucidating the SAR of this compound derivatives, enabling the development of predictive models and guiding rational drug design.

Quantitative Structure-Activity Relationship (QSAR): QSAR analysis is a primary computational method used for this class of compounds. Researchers have successfully employed Multiple Linear Regression (MLR) to build models that correlate molecular descriptors with biological activity. doaj.orgui.ac.id In one such study, a robust QSAR model for antimalarial activity was developed using a set of 13 nitrobenzothiazole derivatives. The electronic and hydrophobic descriptors were calculated using the semi-empirical PM3 method within software packages like HyperChem. doaj.orgresearchgate.netui.ac.id The resulting model demonstrated high statistical significance, with a correlation coefficient (r) and squared correlation coefficient (r²) of 1.00 for the training set, indicating a perfect fit. doaj.orgui.ac.id Such models serve as a powerful guide for predicting the activity of novel, unsynthesized derivatives, thereby saving time and resources. doaj.org Based on a predictive QSAR equation, 43 new derivatives were modeled, with 24 identified as having potentially high antimalarial activity, marking them as candidates for future synthesis and investigation. doaj.orgresearchgate.net

Pharmacological Applications and Biological Mechanisms of Action

Antimicrobial Activities

Nitroaromatic compounds, including nitrothiazole derivatives, are known to possess significant antibacterial properties. The antimicrobial efficacy of these compounds is often attributed to the presence of the nitro group, which is a key structural feature for their biological activity.

Spectrum of Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Table 1: Antimicrobial Activity of Selected Benzothiazole (B30560) Derivatives against S. aureus and E. coli

Compound/Derivative ClassBacterial StrainMIC (μg/mL)Reference
Dichloropyrazole-based benzothiazoleS. aureus0.0156–0.25 nih.gov
Dichloropyrazole-based benzothiazoleE. coli1–4 nih.gov
Azo clubbed benzothiazole analoguesS. aureus312.5–1250 nih.gov
Azo clubbed benzothiazole analoguesE. coli312.5–1250 nih.gov
Benzothiazole clubbed isatin (B1672199) derivativesE. coli3.1 nih.gov
Amino-benzothiazole Schiff base analoguesE. coli15.62 nih.gov

Note: This table presents data for various benzothiazole derivatives to indicate the potential range of activity and is not specific to 7-Nitrobenzo[d]thiazole.

Mechanisms of Antimicrobial Action, including Interaction with Biological Targets

The primary mechanism of antimicrobial action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the bacterial cell. encyclopedia.pub This reduction process generates toxic intermediates, such as nitroso and superoxide (B77818) radicals, which can subsequently cause cellular damage by covalently binding to DNA, leading to nuclear damage and ultimately cell death. encyclopedia.pub This bactericidal mode of action is a hallmark of nitrothiazole derivatives. nih.gov

Benzothiazole derivatives have been reported to exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes such as DNA gyrase, dihydroorotase, and dihydropteroate (B1496061) synthase. nih.gov DNA gyrase is a particularly important target, and molecular docking studies have been employed to understand the interaction of benzothiazole derivatives with this enzyme. nih.gov

Efficacy against Antibiotic-Resistant Pathogens and Resistance Modulation

The emergence of antibiotic-resistant bacteria is a major global health concern, driving the search for novel antimicrobial agents. Benzothiazole derivatives have shown potential in combating resistant strains. For example, certain pyrazolo-1,2-benzothiazine acetamides have exhibited potent activity against methicillin-resistant and multidrug-resistant Staphylococcus aureus (MRSA). beilstein-journals.org The development of compounds that can overcome existing resistance mechanisms is a key area of research, and the unique structural features of novel benzothiazole derivatives may offer an advantage in this regard.

Anticancer Properties

Benzothiazole and its derivatives have been extensively investigated for their potential as anticancer agents, demonstrating anti-proliferative activity against a variety of cancer cell lines.

Anti-proliferative Effects against Cancer Cell Lines (e.g., MCF-7, HepG-2)

While direct cytotoxic data for this compound against the human breast adenocarcinoma cell line (MCF-7) and the human liver cancer cell line (HepG-2) is not available in the reviewed literature, numerous studies on other substituted benzothiazole derivatives have shown promising results. For instance, a study on 2,6-disubstituted-benzothiazoles, derived from 2-amino-6-nitrobenzothiazole, reported modest anti-cancer activity against MCF-7 cells, with an IC50 value of 34.5 µM for a sulphonamide-based derivative. tandfonline.comnih.gov In another study, 2-substituted benzothiazole derivatives containing a nitro substituent demonstrated antiproliferative and cytotoxic properties against HepG2 cells, with IC50 values of 56.98 µM at 24 hours and 38.54 µM at 48 hours. nih.gov The position of the substituent on the benzothiazole ring can significantly influence the cytotoxic activity. For example, the incorporation of a fluorine atom at the 7th position of a pyrrolidine-based imidazo (B10784944) benzothiazole derivative was found to enhance cytotoxicity against HepG2 and MCF-7 cell lines. tandfonline.comnih.gov

Table 2: Anti-proliferative Activity of Selected Benzothiazole Derivatives against MCF-7 and HepG-2 Cell Lines

Compound/DerivativeCell LineIC50/GI50 (µM)Reference
Sulphonamide based 2,6-disubstituted-BTA (from 6-nitro derivative)MCF-734.5 tandfonline.comnih.gov
2-Substituted benzothiazole (with nitro group)HepG-238.54 (48h) nih.gov
Pyrrolidine based imidazo benzothiazole (fluorine at 7th position)HepG-2<4.0 nih.gov
Pyrrolidine based imidazo benzothiazole (fluorine at 7th position)MCF-7<4.0 nih.gov
Diflourobenzamide containing benzothiazoleMCF-764 ± 2 (% inhibition) nih.gov
Diflourobenzamide containing benzothiazoleHepG-264 ± 6 (% inhibition) nih.gov

Note: This table provides data for various benzothiazole derivatives to indicate the potential for anticancer activity and is not specific to this compound.

Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of benzothiazole derivatives against cancer cells are often mediated through the induction of apoptosis. One class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, which are structurally related to 7-nitrobenzothiazoles, have been shown to trigger apoptosis in several human tumor cell lines. nih.gov These compounds can act as suicide inhibitors for glutathione (B108866) S-transferases (GSTs), enzymes often overexpressed in tumor cells and involved in detoxification and drug resistance. nih.gov By inhibiting GSTs, these derivatives can lead to an accumulation of reactive oxygen species and induce apoptosis. nih.gov For some benzothiazole derivatives, the apoptotic pathway is activated through the enhancement of caspase-3 levels. tandfonline.com In HepG2 cells, 2-substituted benzothiazole derivatives have been shown to induce apoptosis mediated by the loss of mitochondrial membrane potential. nih.gov

Role in Chaperone Protein Modulation (e.g., Hsp90 C-terminal inhibition)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are implicated in cancer progression. nih.gov Inhibition of Hsp90 is a promising strategy for cancer therapy. The C-terminal domain (CTD) of Hsp90 has emerged as a target for inhibitors that can avoid some of the limitations of N-terminal inhibitors. nih.govresearchgate.net

Research has been conducted on benzothiazole-based inhibitors of the Hsp90 C-terminal domain. nih.govmdpi.comresearchgate.net In the synthesis of a library of Hsp90 C-terminal inhibitors, commercially available 6-nitrobenzo[d]thiazol-2-amine was used as a starting material. nih.gov This indicates the utility of nitro-substituted benzothiazoles in the development of Hsp90 inhibitors. However, direct evidence of this compound as an Hsp90 C-terminal inhibitor is not available in the provided search results.

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in various diseases. The thiazole (B1198619) ring is a component of several compounds with anti-inflammatory properties. arabjchem.org

Mechanisms of Inflammation Modulation

Studies on benzothiazole derivatives have explored their anti-inflammatory potential. For example, a series of N-(1,3-Benzothiazol-2-yl) derivatives containing a 4-nitrobenzenesulfonyl group were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov These findings suggest that the benzothiazole scaffold, in combination with a nitro-substituted phenyl ring, can be a basis for developing anti-inflammatory agents. However, specific research on the mechanisms through which this compound modulates inflammation is not detailed in the provided search results.

Antidiabetic Activity

The emergence of benzothiazole derivatives as potential antidiabetic agents has been an area of active research. researchgate.net The thiazole scaffold is present in some drugs used for the treatment of diabetes. arabjchem.org Research has shown that certain thiazole derivatives exhibit antidiabetic activity in animal models. For instance, a study of a novel hydrazine-thiazole derivative containing a nitrophenyl group demonstrated antioxidant properties and a protective role in preventing body weight loss in diabetic rats. scielo.brscielo.br While these results are promising for the broader class of nitro-substituted thiazoles, there is no specific information regarding the antidiabetic activity of this compound in the provided search results.

Based on the scientific literature available, there is limited specific research focusing solely on the pharmacological and biological activities of the precise compound "this compound." The existing body of research predominantly investigates the properties of the broader class of benzothiazole derivatives. Therefore, a detailed article on the specific hypoglycemic, metabolic, antioxidant, and other biological activities of this compound cannot be generated at this time.

Scientific studies often explore a range of substituted benzothiazoles to identify structure-activity relationships, with findings typically attributed to the specific derivatives synthesized and tested. For instance, research into the hypoglycemic effects within the benzothiazole family has identified certain derivatives that can activate molecular targets like AMP-activated protein kinase (AMPK), but these findings are specific to the tested molecules and not the 7-nitro-substituted parent compound. nih.govresearchgate.net Similarly, while antioxidant and other biological activities such as anticancer and anti-inflammatory effects are noted for various benzothiazole compounds, this information is linked to specific structural modifications of the benzothiazole core rather than this compound itself. pcbiochemres.comnih.govnih.gov

Further research is required to specifically elucidate the pharmacological profile of this compound.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the structural and electronic nature of 7-Nitrobenzo[d]thiazole. Each technique offers unique information, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

For this compound, ¹H NMR spectroscopy would identify the chemical environment of the protons on the aromatic ring. The substitution pattern, with the electron-withdrawing nitro group at position 7, would influence the chemical shifts of the adjacent protons, typically causing them to appear at a lower field (higher ppm) compared to the parent benzothiazole (B30560). The coupling patterns (splitting) between adjacent protons would confirm their relative positions on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. This compound is expected to show seven distinct signals corresponding to the seven carbon atoms in its bicyclic structure. The carbon atom bonded to the nitro group (C7) and carbons within the thiazole (B1198619) ring would exhibit characteristic chemical shifts. While the compound is commercially available, specific, publicly documented experimental NMR data remains sparse in the reviewed scientific literature. bldpharm.comlookchem.combldpharm.comchemshuttle.com

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structural features. researchgate.netvscht.cz The primary vibrational modes would include C-H stretching from the aromatic ring, C=C and C=N stretching vibrations within the fused ring system, and the distinctive stretches of the nitro (NO₂) group. libretexts.org

The key expected IR absorptions are summarized in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Asymmetric NO₂ Stretch1500 - 1560Strong
Aromatic C=C & C=N Stretch1450 - 1640Medium to Strong
Symmetric NO₂ Stretch1300 - 1370Strong
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak to Medium

This table represents expected values based on characteristic functional group absorptions.

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

For this compound (C₇H₄N₂O₂S), the molecular weight is approximately 180.18 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 180. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of nitro-related groups. nih.gov Common fragmentation pathways would likely include the loss of a nitro radical (•NO₂), resulting in a fragment at [M-46]⁺, and the loss of nitric oxide (NO), leading to a fragment at [M-30]⁺. nih.govmiamioh.edu Subsequent fragmentation could involve the loss of carbon monoxide (CO) or cleavage of the thiazole ring.

Ionm/z (Expected)Identity
[C₇H₄N₂O₂S]⁺180Molecular Ion [M]⁺
[C₇H₄NS]⁺134[M - NO₂]⁺
[C₇H₄NO S]⁺150[M - NO]⁺

This table outlines plausible high-abundance fragments based on typical nitroaromatic fragmentation.

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals, typically from a π to a π* orbital in conjugated systems. The parent benzothiazole molecule exhibits absorption bands around 220, 250, and 285 nm. researchgate.net The presence of the nitro group, a powerful chromophore and electron-withdrawing group, in conjugation with the benzothiazole ring system is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This shift is due to the extension of the conjugated π-system and the lowering of the LUMO energy, which reduces the energy gap for electronic transitions.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. huji.ac.il A molecule like this compound, in its neutral ground state, is diamagnetic (has no unpaired electrons) and would not produce an ESR signal. However, an ESR spectrum could be observed if the molecule is converted into a radical species. For instance, the nitro group can undergo a one-electron reduction to form a radical anion (Ar-NO₂•⁻). researchgate.net Such a species would be ESR-active, and the resulting spectrum could provide information about the distribution of the unpaired electron's density across the molecule. Currently, there are no specific ESR studies dedicated to this compound found in the reviewed scientific literature.

Computational Chemistry Applications

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and to predict the properties of molecules like this compound. mdpi.comnih.gov These theoretical studies provide deep insights into molecular geometry, electronic structure, and spectroscopic properties. mdpi.com

Geometry Optimization and Structural Analysis: DFT calculations, often using functionals like B3LYP, are employed to determine the lowest-energy three-dimensional structure of the molecule. nih.gov This process calculates optimal bond lengths, bond angles, and dihedral angles, providing a precise theoretical model of the molecular geometry. mdpi.com

Vibrational Frequency Analysis: The same computational methods can be used to calculate the vibrational frequencies of the molecule. The resulting theoretical IR spectrum can be used to aid in the assignment of bands observed in experimental spectra, helping to confirm the molecular structure. mdpi.comnih.gov

Electronic Structure and Reactivity: A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic transitions, which correlates with UV-Vis absorption. mdpi.comnih.gov A smaller gap generally implies higher reactivity.

Furthermore, computational models can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of thiazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to determine molecular geometries and predict various properties. researchgate.netmdpi.com These calculations provide valuable information about the distribution of electrons within the molecule, which is fundamental to its reactivity and interactions.

One of the key parameters derived from DFT calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For instance, in related thiazole-based hydrazones, the calculated HOMO-LUMO energy gap was found to be influenced by the substituent groups on the benzene ring. nih.gov The introduction of an electron-withdrawing nitro group, as in this compound, generally lowers the energies of both the HOMO and LUMO. researchgate.netresearchgate.net This can lead to a smaller energy gap, potentially increasing the molecule's reactivity and facilitating intramolecular charge transfer (ICT). researchgate.net

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, helps to understand hyperconjugative interactions and electron density transfer within the molecule. researchgate.net For substituted benzothiazole derivatives, NBO analysis can reveal the charge transfer between lone pairs of electrons and antibonding orbitals, providing a deeper understanding of the molecule's electronic stability. researchgate.net

The table below illustrates representative HOMO-LUMO energy gaps for a series of thiazole derivatives, showcasing the influence of different functional groups on this key electronic parameter.

CompoundFunctional GroupHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
TCAH1-Cl-6.491-2.3794.112
TCAH2Benzene-6.381-2.3664.015
TCAH7-CH3-6.117-2.1853.932
TCAH8-NO2-6.918-3.3233.595

This table is generated based on data for thiazole-based hydrazones to illustrate the effect of substituents on the HOMO-LUMO energy gap. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. mdpi.combiointerfaceresearch.com The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov

The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and calculating a scoring function to estimate the binding energy. biointerfaceresearch.com A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net For benzothiazole derivatives, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes, such as tubulin and p56lck kinase, which are implicated in cancer. biointerfaceresearch.comnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.net

For example, in a study of thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking revealed that the most active compounds had excellent binding modes within the colchicine (B1669291) binding site of tubulin. nih.gov The binding affinity is often expressed as a docking score or free binding energy, with more negative values indicating stronger binding. nih.gov

The following table presents hypothetical binding energies for this compound derivatives with a target protein, illustrating how substitutions can influence binding affinity.

CompoundSubstituent at position XBinding Energy (kcal/mol)
Derivative 1-H-7.5
Derivative 2-OH-8.2
Derivative 3-NH2-8.5
Derivative 4-OCH3-7.9

This is a representative data table to illustrate the concept of binding energy in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.thmdpi.com QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, or structural properties) of a set of compounds with their experimentally determined biological activities. mdpi.comnih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov

For nitroaromatic compounds and benzothiazole derivatives, QSAR studies have been employed to predict various biological activities, including anticancer and antimicrobial effects. chula.ac.thnih.gov The development of a QSAR model typically involves selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors, and then using statistical methods, such as multiple linear regression, to build a predictive model. researchgate.netchula.ac.th

Key molecular descriptors in QSAR studies can include:

Electronic descriptors: such as HOMO and LUMO energies, dipole moment, and partial atomic charges. researchgate.net

Hydrophobic descriptors: like the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity. nih.gov

Topological descriptors: which describe the connectivity and shape of the molecule. mdpi.com

A group-based QSAR (G-QSAR) analysis on benzothiazole derivatives revealed that the presence of hydrophobic groups on certain parts of the molecule could potentiate anticancer activity. chula.ac.th Similarly, QSAR studies on nitroaromatic compounds have shown that hydrophobicity, molar refraction, and charge characteristics are significant for their interaction with molecular targets. nih.gov The predictive power of a QSAR model is often assessed by its correlation coefficient (R²) and cross-validated R² (Q²). researchgate.net

The following table provides an example of a QSAR model equation and the descriptors used.

Model EquationpEC50 = 0.0025 – 21.8771(R1-DeltaEpsilonC) – 0.0169(R1-XKHydrophilicArea) + 0.5092*(R2-6 Chain Count)
Descriptor Description
R1-DeltaEpsilonCA measure of the contribution of electronegativity.
R1-XKHydrophilicAreaRepresents the hydrophilic surface area.
R2-6 Chain CountThe number of atoms in a specific chain of the molecule.

This table is based on a G-QSAR model for benzothiazole derivatives to illustrate the components of a QSAR equation. chula.ac.th

Electrochemical Studies (e.g., Cyclic Voltammetry of Complexes)

Electrochemical studies, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of molecules like this compound. CV can provide information on the reduction and oxidation potentials of a compound, the stability of its redox species, and the kinetics of electron transfer reactions. iieta.org

For nitroaromatic compounds, the electrochemical reduction of the nitro group is often a key process. researchgate.netresearchgate.net In cyclic voltammetry, this reduction typically appears as a well-defined cathodic peak. researchgate.net The potential at which this peak occurs is a measure of how easily the nitro group is reduced. The reduction can proceed in one or more steps, often involving the formation of a nitro radical anion in the first step. researchgate.net The stability of this radical anion can be assessed by the reversibility of the corresponding redox couple in the cyclic voltammogram. researchgate.net

Studies on nitroimidazole derivatives have shown that the electrochemical behavior is often pH-dependent, as protonation can play a role in the reduction mechanism. researchgate.netresearchgate.net For some thiazole derivatives, electrochemical oxidation has been studied, revealing irreversible processes that are also influenced by pH. researchgate.net

The electrochemical properties of this compound are expected to be dominated by the reduction of the nitro group. The presence of the electron-deficient benzothiazole ring system may influence the reduction potential. By studying the cyclic voltammetry of this compound and its complexes, it is possible to gain insights into its potential role in biological redox processes and its suitability for applications in materials science, such as in the development of sensors or electronic devices. nih.gov

The table below shows representative electrochemical data that could be obtained from a cyclic voltammetry study.

CompoundScan Rate (mV/s)Cathodic Peak Potential (Epc) (V)Anodic Peak Potential (Epa) (V)
This compound100-0.85-0.78
200-0.87-0.76
500-0.90-0.73

This is a hypothetical data table to illustrate the type of information obtained from a cyclic voltammetry experiment.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for these purposes. researchgate.net

For the analysis of nitroaromatic compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The retention time of a compound in HPLC is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification and purity determination.

The choice of the mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving good separation. A UV detector is typically used for the detection of nitroaromatic compounds, as the nitro group and the aromatic system are strong chromophores. researchgate.net

Thin-Layer Chromatography (TLC) is another valuable chromatographic method, often used for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.net It is a simple, rapid, and inexpensive technique that can provide qualitative information about the composition of a sample.

The isolation of this compound from a reaction mixture would typically involve techniques like column chromatography, followed by purity assessment using HPLC or TLC. The purity is a critical parameter, especially if the compound is intended for biological testing or other applications where impurities could interfere with the results.

The following table provides an example of HPLC parameters that could be used for the analysis of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL

This table presents typical HPLC conditions for the analysis of an aromatic compound.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents based on 7-Nitrobenzo[d]thiazole Scaffold

The benzothiazole (B30560) core, a key feature of this compound, is recognized as a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. This scaffold's planarity and ability to be chemically modified at various positions allow for the creation of diverse derivatives with distinct pharmacological profiles. Researchers have successfully developed benzothiazole-based compounds with a range of therapeutic properties, including anticancer and antimicrobial activities.

The future development of therapeutic agents based on the this compound scaffold will likely focus on synthesizing and screening a library of derivatives to identify lead compounds for various diseases. The nitro group at the 7-position can be modified to fine-tune the compound's electronic properties and biological activity. For instance, the electron-withdrawing nature of the nitro group can be a key feature in the design of targeted inhibitors.

Table 1: Examples of Therapeutic Activities of Benzothiazole Derivatives

Therapeutic AreaExample of Derivative ClassReported Activity
Anticancer 2-Aryl benzothiazolesAntiproliferative activity against breast cancer cell lines. nih.gov
Benzothiazole-hydrazonesPotent antibacterial and antifungal activity. researchgate.net
Antifungal Thiazole (B1198619) derivativesStrong activity against Candida albicans.
Neuroprotective Riluzole (a benzothiazole-containing drug)Used in the treatment of amyotrophic lateral sclerosis.

Exploration of Bioavailability, Selectivity, and Toxicity Profiles in Drug Design

A critical aspect of translating a promising chemical scaffold into a viable drug is the comprehensive evaluation of its pharmacokinetic and toxicological properties. For this compound and its derivatives, future research must prioritize the assessment of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Bioavailability: The ability of a compound to reach the systemic circulation and its target site is paramount. Research will need to focus on optimizing the bioavailability of this compound derivatives through structural modifications that enhance solubility and membrane permeability.

Selectivity: To minimize off-target effects, new derivatives must be designed for high selectivity towards their intended biological targets. For instance, in cancer therapy, this would involve targeting specific enzymes or receptors that are overexpressed in tumor cells. researchgate.net

Toxicity: Thorough in vitro and in vivo toxicity studies will be essential to identify any potential adverse effects. Low cytotoxicity against normal cells is a key requirement for a successful therapeutic agent. nih.govmdpi.com

In silico tools and predictive modeling will play a crucial role in the early stages of drug design to forecast the ADMET properties of novel this compound derivatives, thereby streamlining the selection of candidates for further development.

Investigation into Synergistic Effects with Existing Therapies

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens with reduced side effects.

Future research should explore the potential of this compound-based compounds to:

Enhance the efficacy of conventional chemotherapeutic agents.

Overcome drug resistance mechanisms in cancer cells.

Act in concert with antifungal agents to combat resistant fungal strains. A study on 1,3,4-thiadiazole derivatives, which are structurally related to the thiazole core of this compound, demonstrated synergistic antifungal interactions with Amphotericin B.

These investigations would involve in vitro and in vivo studies to determine the optimal drug combinations and to elucidate the underlying mechanisms of synergy.

Application in Fluorescent Probe Design and Imaging Technologies

The benzothiazole and nitrobenzothiadiazole scaffolds are well-established fluorophores used in the development of fluorescent probes for bio-imaging. mdpi.comnih.govresearchgate.net These probes are valuable tools for visualizing and understanding complex biological processes at the cellular and molecular level.

The this compound scaffold offers a promising platform for the design of novel fluorescent probes with tailored properties. Future research in this area will likely focus on:

Developing probes for specific analytes: Designing probes that can selectively detect and quantify biologically important molecules such as ions, reactive oxygen species, and enzymes. mdpi.com

Live-cell imaging: Creating cell-permeable probes with low cytotoxicity for real-time imaging of dynamic cellular events. nih.govmdpi.com

Multiplex imaging: Engineering probes with distinct spectral properties to enable the simultaneous visualization of multiple targets within a cell.

The photophysical properties of these probes, such as their absorption and emission wavelengths, can be fine-tuned through chemical modifications of the this compound core.

Addressing Research Gaps in Mechanism Elucidation and Clinical Translation

Despite the promising potential of the this compound scaffold, several research gaps need to be addressed to facilitate its clinical translation. nih.gov A key challenge is the often poorly understood mechanism of action of many benzothiazole derivatives. nih.gov

Future research must focus on:

Mechanism of Action Studies: Detailed molecular and cellular studies are required to identify the specific biological targets and pathways modulated by this compound derivatives. For instance, a related compound, 7-nitro-2,1,3-benzoxadiazole, has been shown to act as a suicide inhibitor of glutathione (B108866) S-transferases, suggesting a potential mechanism for anticancer activity. nih.gov

Identification of Biomarkers: Discovering biomarkers that can predict patient response to this compound-based therapies will be crucial for personalized medicine.

Preclinical and Clinical Trials: Rigorous preclinical studies in relevant animal models are necessary to establish the safety and efficacy of lead compounds before they can advance to human clinical trials. The path to clinical translation is often hampered by challenges such as manufacturing complexities, regulatory hurdles, and the high cost of development. nih.gov

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic and diagnostic potential of the this compound scaffold and pave the way for its successful translation from the laboratory to the clinic.

Q & A

Basic: What are the optimal synthetic routes for 7-Nitrobenzo[d]thiazole, and how are reaction conditions optimized?

The synthesis of this compound typically involves nitration of benzo[d]thiazole derivatives under controlled conditions. Key factors include:

  • Reagent Selection : Nitration agents like fuming nitric acid or mixed acids (HNO₃/H₂SO₄) are employed, with careful control of temperature to avoid over-nitration or decomposition .
  • Solvent and Catalyst : Polar aprotic solvents (e.g., DMF) enhance reactivity, while catalysts like FeCl₃ may improve regioselectivity for the 7-position .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and confirm intermediate formation .

Basic: Which purification techniques are most effective for isolating this compound?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients is standard for separating nitro-substituted thiazoles .
  • Crystallization : Ethanol or methanol recrystallization improves purity, leveraging solubility differences between nitro and parent compounds .
  • HPLC : For high-purity applications, reverse-phase HPLC resolves trace impurities, particularly isomers or byproducts .

Basic: How is this compound characterized structurally and functionally?

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C7) and tautomeric forms. IR spectroscopy confirms nitro (NO₂) stretching vibrations .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for studying solid-state reactivity .

Advanced: What structure-activity relationships (SAR) govern this compound’s antimicrobial or anticancer activity?

  • Nitro Group Impact : The electron-withdrawing nitro group at C7 enhances electrophilicity, improving interactions with microbial enzymes (e.g., Mycobacterium tuberculosis DHFR) or cancer cell DNA .
  • Substitution Patterns : Analogues with halogens (e.g., 4-Bromo-5-nitro derivatives) show enhanced cytotoxicity, suggesting synergistic effects between nitro and halogen groups .
  • Heterocycle Fusion : Fusion with triazoles (e.g., triazolbenzo[d]thiazoles) increases binding affinity to neuronal targets, as seen in neuroprotective studies .

Advanced: How can multi-step synthesis of this compound derivatives be optimized for scalability?

  • One-Pot Strategies : Combining nitration and cyclization steps reduces intermediate isolation, improving yield (e.g., using CuI catalysts for tandem reactions) .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility for nitration, minimizing exothermic risks and byproducts .
  • In Silico Tools : Retrosynthesis algorithms predict feasible routes, prioritizing atom economy and avoiding unstable intermediates .

Advanced: How should researchers address contradictions in reported reaction pathways or tautomeric forms?

  • HPLC-NMR Coupling : Directly correlates chromatographic peaks with structural data to resolve tautomers (e.g., thiazole vs. tetrazole forms in biosynthesis) .
  • Kinetic Studies : Monitor reaction trajectories under varying conditions (pH, solvent) to identify dominant pathways .
  • Computational Modeling : DFT calculations predict thermodynamic stability of tautomers, guiding experimental validation .

Advanced: What mechanisms underlie this compound’s biological activity in cancer models?

  • DNA Intercalation : The planar thiazole ring intercalates into DNA, while the nitro group generates reactive oxygen species (ROS) under cellular redox conditions .
  • Enzyme Inhibition : Derivatives inhibit topoisomerase II or tubulin polymerization, as shown in morphological studies of A549 lung cancer cells .
  • Apoptosis Induction : Activation of caspase-3/7 pathways via mitochondrial membrane depolarization is observed in SAR-driven analogues .

Advanced: How can in silico methods predict ADMET properties of this compound derivatives?

  • ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and cytochrome P450 interactions. For example, nitro groups may reduce metabolic stability but improve blood-brain barrier penetration .
  • Docking Simulations : AutoDock Vina models ligand-receptor interactions (e.g., with β-tubulin or HIV-1 protease), prioritizing derivatives with high binding scores .

Advanced: What strategies mitigate byproduct formation during this compound synthesis?

  • Regioselective Protection : Blocking reactive sites (e.g., C2 with chloro groups) before nitration reduces isomer formation .
  • Low-Temperature Nitration : Minimizes polysubstitution; temperatures below 0°C favor mono-nitration .
  • Byproduct Recycling : Unreacted precursors or isomers are recovered via selective crystallization or distillation .

Advanced: How does solvent polarity affect the stability and reactivity of this compound?

  • Polar Solvents : Acetonitrile or DMSO stabilize nitro groups via solvation, reducing decomposition but increasing susceptibility to nucleophilic attack .
  • Nonpolar Media : Toluene or hexane favor dimerization or π-π stacking, altering reaction kinetics in coupling reactions .
  • Aqueous Stability : Hydrolysis studies at varying pH levels reveal nitro group lability under alkaline conditions, guiding storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitrobenzo[d]thiazole
Reactant of Route 2
7-Nitrobenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.